molecular formula C8H12Cl2N2O B1532862 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride CAS No. 956431-47-3

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride

Cat. No.: B1532862
CAS No.: 956431-47-3
M. Wt: 223.1 g/mol
InChI Key: JZSSQVLDWJVGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O It is a derivative of pyridine and oxazepine, featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

  • Condensation Reactions: : These reactions involve the condensation of appropriate precursors, such as amines and aldehydes, under acidic or basic conditions.

  • Cyclization Reactions: : Cyclization steps are crucial to form the fused heterocyclic structure. Cyclization can be achieved using various reagents and catalysts, such as Lewis acids or transition metal catalysts.

  • Hydrochloride Formation: : The final step involves the formation of the dihydrochloride salt by treating the base compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride is scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the specific synthetic route and the desired scale of production. Process optimization, including temperature control, pressure control, and the use of efficient catalysts, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2CrO4, oxygen (O2) in the presence of a catalyst.

  • Reduction: : LiAlH4, NaBH4, hydrogen (H2) in the presence of a catalyst.

  • Substitution: : Halides (e.g., Cl-, Br-), alkoxides (e.g., methoxide, ethoxide).

Major Products Formed

  • Oxidation: : Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: : Reduced derivatives, often resulting in the formation of amines or alcohols.

  • Substitution: : Substituted derivatives, where the original functional group is replaced by another group.

Scientific Research Applications

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: : The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride is similar to other heterocyclic compounds such as benzodiazepines and pyridine derivatives. its unique fused structure and specific functional groups distinguish it from these compounds. Similar compounds include:

  • Benzodiazepines: : Used primarily as sedatives and anxiolytics.

  • Pyridine Derivatives: : Used in various chemical syntheses and as ligands in coordination chemistry.

Properties

IUPAC Name

2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-7-6-9-4-5-11-8(7)10-3-1;;/h1-3,9H,4-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSSQVLDWJVGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956431-47-3
Record name 2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Reactant of Route 2
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Reactant of Route 3
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Reactant of Route 4
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Reactant of Route 5
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Reactant of Route 6
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.